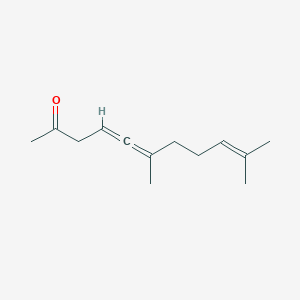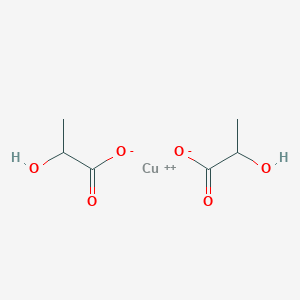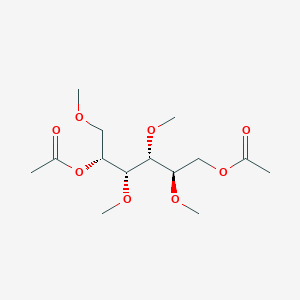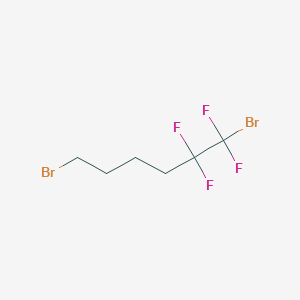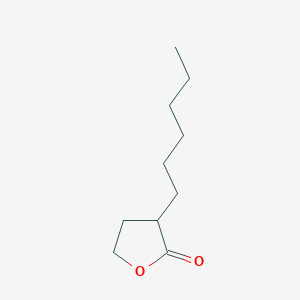
α-ヘキシル-γ-ブチロラクトン
概要
説明
Alpha-Hexyl-gamma-butyrolactone, also known as HBL, is a cyclic ester that has been extensively studied for its potential applications in the field of organic chemistry. HBL is a versatile compound that can be synthesized using a variety of methods and has been shown to exhibit a wide range of biochemical and physiological effects. In
科学的研究の応用
薬理作用
α-ヘキシル-γ-ブチロラクトン: は、γ-ブチロラクトン (GBL) ファミリーの一部であり、その幅広い生物学的および薬理学的活性を広範囲にわたって研究されてきました。GBL誘導体は、細胞生存と代謝に関与するキナーゼであるAKTなどの酵素に対して強力な阻害活性を示すことが知られており、IC50値は強力な効力を示しています。 それらはまた、特定のがん細胞株に対して細胞毒性を示し、抗がん療法における潜在的な用途を示唆しています .
抗真菌剤
α-ヘキシル-γ-ブチロラクトンと密接に関連するα-メチレン-γ-ブチロラクトン環は、抗真菌性天然物の天然ファーマコフォアです。 この構造の合成アナログが合成され、強力な抗真菌剤として評価されており、α-ヘキシル-γ-ブチロラクトンは、新しい抗真菌薬を開発するための足場として役立つ可能性があることを示しています .
生物活性分子の合成
α-ヘキシル-γ-ブチロラクトン: は、生物活性分子の合成における中間体として使用できます。 それは、利尿剤、抗がん剤、避妊薬、心臓病の治療、緑内障治療剤など、さまざまな目的でFDAによって承認されたさまざまな薬物の構築における重要な構成要素です .
材料科学
材料科学では、γ-ブチロラクトンは、ポリマーやその他の化学物質の製造における中間体として使用されます。 α-ヘキシル-γ-ブチロラクトンのユニークな特性は、耐久性向上や生分解性などの特定の特性を持つ材料を合成するために活用できます .
栄養補助食品と香料
GBLは、無添加ワインとチーズ風味料のサンプルから抽出物中に見られ、α-ヘキシル-γ-ブチロラクトンは、GBLとの構造的類似性を考えると、食品業界で風味増強剤または栄養補助食品成分として使用できる可能性があることを示唆しています .
不斉合成
医薬品に関心の高いキラル分子を生成するために不可欠な不斉合成の分野では、γ-ブチロラクトンが前駆体として使用されます。 キラルなα-ヘキシル-γ-ブチロラクトンは、触媒された不斉水素化によって合成することができ、エナンチオマー的に純粋な化合物を生成します .
作用機序
Target of Action
Alpha-Hexyl-Gamma-Butyrolactone is a derivative of gamma-butyrolactone (GBL), which is known to interact with several targets. GBL is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate . It has been found to interact with O-GlcNAcase NagJ in Clostridium perfringens . .
Mode of Action
Gbl, its parent compound, acts as a prodrug for gamma-hydroxybutyric acid (ghb) in humans . GHB acts as a central nervous system depressant with effects similar to those of barbiturates
Biochemical Pathways
GBL, however, is recognized to be involved in the regulation of morphological development and secondary metabolism in actinomycete bacteria, especially in the genus of Streptomyces . The g-butyrolactones bind to receptors, many of which are involved in regulation of specific antibiotic biosynthesis clusters .
Pharmacokinetics
It can be analyzed by a reverse phase (rp) hplc method with simple conditions . This method is suitable for pharmacokinetics and can be used for isolation impurities in preparative separation .
Result of Action
Gbl, its parent compound, is known to have effects similar to those of barbiturates when it acts as a prodrug for ghb
Action Environment
Gbl, its parent compound, is a hygroscopic, colorless, water-miscible liquid with a weak, characteristic odor . It is soluble in CCl4, methanol, ethanol, acetone, benzene, and ethyl ether . These properties may influence its action and stability in different environments.
Safety and Hazards
将来の方向性
Gamma-butyrolactones, including alpha-Hexyl-gamma-butyrolactone, have been broadly studied in the drug discovery field due to their diverse biological activities . They have been used in the synthesis of various biologically active small molecules . Future research may focus on the development of new synthetic methods considering synthetic efficiency, feasibility, and green chemistry .
生化学分析
Biochemical Properties
Alpha-Hexyl-gamma-butyrolactone plays a significant role in biochemical reactions, particularly in the regulation of antibiotic production and morphological differentiation in certain bacterial species. It interacts with specific enzymes and proteins, such as receptor proteins in Streptomyces species. These interactions are crucial for the regulation of secondary metabolite production, including antibiotics. The nature of these interactions involves the binding of alpha-Hexyl-gamma-butyrolactone to receptor proteins, which in turn modulates the expression of genes involved in antibiotic biosynthesis .
Cellular Effects
Alpha-Hexyl-gamma-butyrolactone has notable effects on various types of cells and cellular processes. In bacterial cells, it influences cell function by regulating cell signaling pathways and gene expression. For instance, in Streptomyces species, alpha-Hexyl-gamma-butyrolactone binds to receptor proteins, leading to the activation or repression of genes involved in antibiotic production and morphological differentiation. This compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of alpha-Hexyl-gamma-butyrolactone involves its binding interactions with specific receptor proteins. These receptor proteins, often acting as repressors, bind to alpha-Hexyl-gamma-butyrolactone, which prevents them from binding to DNA targets. This binding interaction induces the expression of target genes, leading to the production of secondary metabolites such as antibiotics. Additionally, alpha-Hexyl-gamma-butyrolactone may inhibit or activate enzymes involved in various biochemical pathways, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Hexyl-gamma-butyrolactone can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that alpha-Hexyl-gamma-butyrolactone remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to alpha-Hexyl-gamma-butyrolactone in in vitro or in vivo studies has revealed sustained effects on gene expression and metabolic pathways, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of alpha-Hexyl-gamma-butyrolactone vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the regulation of metabolic pathways and the production of secondary metabolites. At high doses, alpha-Hexyl-gamma-butyrolactone may cause toxic or adverse effects, including disruptions in cellular function and metabolic imbalances. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Alpha-Hexyl-gamma-butyrolactone is involved in several metabolic pathways, particularly those related to the production of secondary metabolites in bacterial species. It interacts with enzymes and cofactors that are essential for the biosynthesis of antibiotics and other bioactive compounds. The presence of alpha-Hexyl-gamma-butyrolactone can influence metabolic flux and alter metabolite levels, thereby affecting the overall metabolic profile of the cells .
Transport and Distribution
Within cells and tissues, alpha-Hexyl-gamma-butyrolactone is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells or tissues. The transport and distribution of alpha-Hexyl-gamma-butyrolactone are crucial for its biological activity, as they determine the compound’s availability and concentration at the site of action .
Subcellular Localization
The subcellular localization of alpha-Hexyl-gamma-butyrolactone is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of alpha-Hexyl-gamma-butyrolactone can influence its interactions with biomolecules and its overall efficacy in regulating cellular processes .
特性
IUPAC Name |
3-hexyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-12-10(9)11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVDLVUXSDSVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047437 | |
| Record name | alpha-Hexyl-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18436-37-8 | |
| Record name | 3-Hexyldihydro-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hexyl-gamma-butyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, 3-hexyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Hexyl-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hexyldihydrofuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-HEXYL-.GAMMA.-BUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J0O5KWX81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




